molecular formula C7H9FN2O B13041770 (2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol

(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B13041770
M. Wt: 156.16 g/mol
InChI Key: KVIOOLOPFBRQCT-ZCFIWIBFSA-N
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Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1

InChI Key

KVIOOLOPFBRQCT-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1F)[C@@H](CO)N

Canonical SMILES

C1=CC(=NC=C1F)C(CO)N

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:

Biological Activity

(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol, a chiral compound featuring an amino group, a hydroxyl group, and a fluorinated pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H9FN2O, with a molecular weight of approximately 156.16 g/mol. The compound's distinct structural features enhance its biological activity through selective interactions with various molecular targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : The fluorine atom in the pyridine ring can be substituted with an amino group.
  • Reduction Reactions : Intermediate compounds can be reduced to introduce hydroxyl groups, facilitating the formation of the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its fluorinated pyridine moiety enhances binding affinity and selectivity towards biological targets.

The compound interacts with various enzymes and receptors, influencing biochemical pathways relevant to disease processes. For example:

  • Enzyme Inhibition : this compound has been shown to inhibit certain kinases and phosphatases, which are crucial in cellular signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve apoptosis induction mediated by specific signaling pathways .
    Cell LineIC50 (µM)Mechanism of Action
    Breast Cancer10Apoptosis via caspase activation
    Colon Cancer15Cell cycle arrest
  • Neuroprotective Effects : Another study highlighted its potential neuroprotective properties, suggesting that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Comparative Analysis

The uniqueness of this compound is evident when compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-3-fluoropyridin-2-C7H9FN2ODifferent position of fluorine on the pyridine ring
5-Amino-3-fluoropyridineC6H6FN3Lacks the ethylamine side chain
5-Fluoro-6-methylpyridin-3-amC7H8FN3Features a methyl group instead of an ethylamine side chain

Applications in Drug Development

The structural characteristics and biological activity of this compound make it a promising candidate for further development in pharmaceuticals targeting diseases like cancer and neurodegenerative disorders. Its ability to selectively inhibit key enzymes suggests potential for therapeutic applications.

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